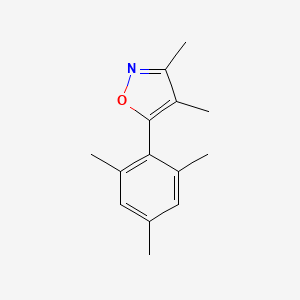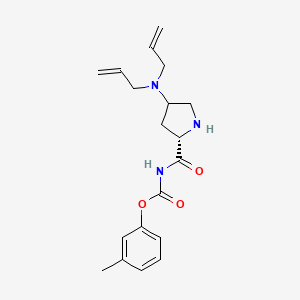
3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil is a compound of significant interest in various fields of scientific research. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydrouracil moiety. The presence of the trifluoromethyl group imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil typically involves the condensation of 3-trifluoromethylbenzaldehyde with a suitable dihydrouracil precursor under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-(3-trifluoromethylphenyl)urea: Similar structure but with a urea moiety instead of dihydrouracil.
3-Methyl-1-(4-trifluoromethylphenyl)-indeno[1,2-c]pyrazol-4(1H)-one: Contains a pyrazole ring instead of dihydrouracil.
5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles: Pyrazole derivatives with similar trifluoromethyl substitution.
Uniqueness
3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil is unique due to its specific combination of the trifluoromethylphenyl group with the dihydrouracil moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
| 77384-99-7 | |
Formule moléculaire |
C12H11F3N2O2 |
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
3-methyl-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H11F3N2O2/c1-16-10(18)5-6-17(11(16)19)9-4-2-3-8(7-9)12(13,14)15/h2-4,7H,5-6H2,1H3 |
Clé InChI |
TZYYYFDQIXIKTK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CCN(C1=O)C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)


